Apabetalone

Descripción general

Descripción

Apabetalone, también conocido por sus códigos de desarrollo RVX-208 y RVX000222, es una molécula pequeña disponible por vía oral creada por Resverlogix Corp. Actualmente está siendo evaluada en ensayos clínicos para el tratamiento de la aterosclerosis y las enfermedades cardiovasculares asociadas . This compound es un inhibidor selectivo de la familia de proteínas bromodominio y extra-terminal (BET), que se dirige específicamente al segundo bromodominio (BD2) .

Métodos De Preparación

La síntesis de Apabetalone implica varios pasos. Un método comienza con 3,5-dimetoxianilina como materia prima, que se somete a una condensación con sulfato de hidroxilamina e hidrato de cloral para formar N-(2,4-dimetoxi fenil)-2-(oximido)acetamida. Este intermedio se cicla luego bajo la acción de ácido sulfúrico concentrado para producir 5,6-dimetoxiisatina. El siguiente paso implica la oxidación con agua de amoníaco o gas amoníaco en presencia de cobre divalente y un oxidante para producir 2-amino-4,6-dimetoxi benzonitrilo. Finalmente, este compuesto se somete a una condensación con 4-(2-hidroxietoxi)-3,5-dimetilbenzaldehído en un solvente orgánico en condiciones alcalinas para producir this compound .

Análisis De Reacciones Químicas

Apabetalone experimenta varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.

Reducción: Las reacciones de reducción que involucran a this compound son menos comunes.

Sustitución: this compound puede sufrir reacciones de sustitución, particularmente involucrando sus grupos funcionales.

Reactivos y condiciones comunes: Reactivos como bromuro cuproso, carbonato de cesio, L-prolina e hidróxido de amonio se utilizan en su síntesis.

Productos principales: El producto principal de estas reacciones es this compound en sí, con intermedios formados durante el proceso de síntesis.

Aplicaciones Científicas De Investigación

Cardiovascular Disease

Clinical Trials and Efficacy

Apabetalone has been extensively studied in clinical trials, particularly the BETonMACE trial, which focused on its effects in patients with type 2 diabetes and recent acute coronary syndrome. The trial involved 2,425 participants and aimed to evaluate whether this compound could reduce major adverse cardiovascular events (MACE) compared to standard therapy. Although the primary outcome did not show a statistically significant reduction in MACE (10.3% in the this compound group vs. 12.4% in placebo), there was a notable reduction in hospitalizations for congestive heart failure (HR 0.59; 95% CI 0.38–0.94) .

Impact on Cognitive Function

Research has indicated that this compound may also have cognitive benefits. A randomized controlled study reported improvements in cognition among patients with lower baseline Montreal Cognitive Assessment (MoCA) scores when treated with this compound, suggesting potential applications in neurodegenerative diseases such as Alzheimer's .

Chronic Kidney Disease

This compound has shown promise in reducing cardiovascular events specifically in patients with chronic kidney disease (CKD). In a subgroup analysis from the BETonMACE trial, it was found that this compound significantly decreased the incidence of MACE among CKD patients (11% vs. 21% in placebo) . This suggests that this compound may offer protective cardiovascular effects for this vulnerable population.

COVID-19 Research

Recent studies have explored the potential of this compound as a therapeutic agent against COVID-19. It has been shown to downregulate the expression of angiotensin-converting enzyme 2 (ACE2), a key receptor for SARS-CoV-2 entry into cells, thereby reducing viral infection rates . Furthermore, this compound's anti-inflammatory properties may help mitigate cardiac dysfunction associated with COVID-19, making it a candidate for further clinical evaluation .

Fibrosis and Inflammation

This compound has demonstrated efficacy in downregulating fibrotic and inflammatory processes in various cell types, particularly renal mesangial cells. Studies indicate that it suppresses TGF-β1-mediated activation and reduces levels of pro-fibrotic factors such as thrombospondin-1 and fibronectin in patients with renal impairment . This positions this compound as a potential treatment for conditions characterized by excessive fibrosis.

Summary of Clinical Trials Involving this compound

| Trial Name | Population | Primary Outcome | Results |

|---|---|---|---|

| BETonMACE | T2DM + Acute Coronary Syndrome | Major Adverse Cardiovascular Events | No significant reduction (HR 0.82; p=0.11) |

| BETonMACE CKD | CKD + T2DM | Major Adverse Cardiovascular Events | Significant reduction (HR 0.50; p=0.03) |

| Cognitive Study | Low MoCA Score Patients | Cognitive Improvement | Improved scores (p=0.02) |

| COVID-19 Studies | SARS-CoV-2 Infected Cells | Viral Load Reduction | Significant reduction observed |

Mecanismo De Acción

Apabetalone ejerce sus efectos uniéndose selectivamente al segundo bromodominio (BD2) de las proteínas BET, particularmente BRD4 . Las proteínas BET interactúan con lisinas acetiladas en histonas unidas al ADN, regulando la transcripción genética a través de un mecanismo epigenético . Al inhibir esta interacción, this compound impacta procesos biológicos clave como los niveles de colesterol y la inflamación .

Comparación Con Compuestos Similares

Apabetalone es único en su inhibición selectiva del dominio BD2 de las proteínas BET. Compuestos similares incluyen:

JQ1: Un inhibidor pan-BET que se dirige a ambos bromodominios con igual afinidad.

Losmapimod: Un inhibidor de la p38 MAPK que también afecta las vías de transcripción de DUX4.

MZ-1: Otro inhibidor BET que degrada BRD2-4 y previene la transcripción de mediadores inflamatorios.

La selectividad de this compound para BD2 y su impacto específico en enfermedades cardiovasculares y metabólicas lo distinguen de estos otros compuestos .

Actividad Biológica

Apabetalone, also known as RVX-208, is a selective inhibitor of bromodomain and extraterminal domain (BET) proteins, specifically targeting bromodomain 2 (BRD2). This compound represents a novel approach in the treatment of chronic diseases, particularly cardiovascular diseases (CVD) and metabolic disorders. Its mechanism of action involves the modulation of gene transcription through epigenetic regulation, which is crucial for addressing dysregulated biological processes associated with various diseases.

This compound functions by inhibiting BET proteins that are involved in the transcriptional regulation of genes linked to inflammation, atherosclerosis, and other chronic conditions. By blocking these proteins, this compound aims to normalize the expression of genes that contribute to disease progression. This mechanism has been shown to have significant effects on multiple biological pathways, including:

- Vascular Inflammation : this compound has demonstrated the ability to reduce inflammatory responses in endothelial cells and monocytes. In vitro studies indicate that it prevents the induction of key inflammatory factors such as TNFα and IL-1β, which are critical in endothelial activation and plaque destabilization .

- Gene Expression Regulation : The compound alters chromatin occupancy of BRD4 at regulatory sites for pro-inflammatory genes, thereby suppressing their expression . This effect is essential for stabilizing atherosclerotic plaques and reducing major adverse cardiovascular events (MACE).

BETonMACE Trial

One of the most significant clinical trials involving this compound is the BETonMACE study, which aimed to evaluate its efficacy in patients with type 2 diabetes and recent acute coronary syndrome. Key findings from this trial include:

- Primary Outcomes : The trial included 2,425 patients with a median follow-up of 26.5 months. The primary composite endpoint—cardiovascular death, nonfatal myocardial infarction (MI), or stroke—occurred in 10.3% of this compound-treated patients compared to 12.4% in the placebo group (hazard ratio [HR] = 0.82; p = 0.11) .

- Secondary Outcomes : Notably, this compound treatment was associated with a 41% reduction in hospitalization for congestive heart failure (p = 0.03), indicating potential benefits beyond traditional cardiovascular outcomes .

Cognitive Effects

In addition to cardiovascular benefits, this compound has shown promise in cognitive function improvement among patients with diabetes. A randomized controlled study indicated that participants treated with this compound exhibited improved scores on the Montreal Cognitive Assessment (MoCA), suggesting potential neuroprotective effects .

Data Summary

The following table summarizes key findings from clinical trials involving this compound:

| Trial | Participants | Primary Endpoint | Results | Significance |

|---|---|---|---|---|

| BETonMACE | 2425 | CV death/MI/stroke | 10.3% vs 12.4% (HR=0.82; p=0.11) | Not significant |

| Hospitalization for CHF | 41% reduction (p=0.03) | Significant | ||

| Cognitive Study | TBD | MoCA Scores | Improved scores in this compound group | Significant |

Propiedades

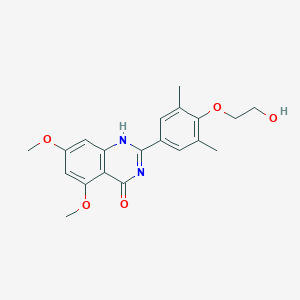

IUPAC Name |

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETXMUIMUZJUTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146502 | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044870-39-4 | |

| Record name | Apabetalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apabetalone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Apabetalone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RVX-000222 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APABETALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.